5-{[(3-fluorophenyl)methyl]sulfanyl}-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
The compound 5-{[(3-fluorophenyl)methyl]sulfanyl}-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione features a pyrido[2,3-d]pyrimidine-2,4-dione core with the following substituents:
- Position 6: A methoxymethyl group, enhancing solubility compared to alkyl chains.
- Positions 1 and 3: Methyl groups, contributing to steric stabilization and metabolic resistance.
Properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-21-16-14(17(23)22(2)18(21)24)15(12(8-20-16)9-25-3)26-10-11-5-4-6-13(19)7-11/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUCKPWIGZMGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)F)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[(3-fluorophenyl)methyl]sulfanyl}-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a member of the pyrido[2,3-d]pyrimidine family and has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Properties
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, certain analogues have shown efficacy against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism is believed to involve inhibition of bacterial DNA synthesis.
Antitumor Activity
The compound has been evaluated for its antitumor properties. It acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. In vitro studies demonstrated that it effectively inhibits DHFR activity, leading to reduced proliferation of cancer cell lines .
Antiviral Effects
Additionally, compounds within this class have shown antiviral properties. Some studies suggest that they may inhibit viral replication by targeting specific viral enzymes or pathways . The anti-HIV activity has been particularly noted with related compounds.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes such as DHFR and potentially others involved in nucleic acid metabolism.
- Interference with Cell Signaling : By modulating pathways associated with cell growth and apoptosis, this compound may exert effects on tumor growth and survival.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the National Institute of Health tested various derivatives against common bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Streptococcus pneumoniae |
| Test Compound | 8 | Staphylococcus aureus |
Study 2: Antitumor Activity
In a separate study focusing on cancer treatment, the compound was tested against several cancer cell lines. It demonstrated significant cytotoxicity with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 4.5 |
| A549 | 6.0 |
Scientific Research Applications
Pharmacological Potential
The compound has shown promise in various pharmacological studies due to its structural characteristics that allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifications to the core structure can enhance potency against various cancer cell lines.
Antimicrobial Properties
Compounds similar to this one have been evaluated for their antimicrobial efficacy. The presence of the fluorophenyl and sulfanyl groups may contribute to increased activity against bacterial strains by disrupting cellular functions or inhibiting key enzymes.
Neuropharmacology
The compound's potential as a neurotransmitter modulator is being explored. Its interaction with neurotransmitter receptors could lead to developments in treatments for neurological disorders such as depression or anxiety.
Enzyme Inhibition Studies
Inhibitors derived from pyrido[2,3-d]pyrimidine structures have been studied for their ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and protein kinases associated with various diseases.
Table 1: Summary of Biological Activities
Table 2: Structural Variants and Their Activities
Case Study 1: Anticancer Efficacy
A study published in Drug Target Insights evaluated the anticancer efficacy of various pyrido[2,3-d]pyrimidine derivatives. The compound was tested against several cancer lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the inhibition of CDK pathways, leading to cell cycle arrest.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents, this compound was assessed for its effectiveness against multiple bacterial strains. Results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Chemical Reactions Analysis
Modification Reactions for Pyrido[2,3-d]pyrimidines
Modification of pyrido[2,3-d]pyrimidines can involve various chemical reactions to introduce different functional groups.
3.1. Substitution Reactions
-
Halogenation : Compounds like N-bromosuccinimide can be used to introduce bromine atoms into the pyrido[2,3-d]pyrimidine ring .
-
Cross-Coupling Reactions : Palladium-catalyzed reactions can be employed to introduce aryl groups into the molecule .
3.2. Alkylation and Arylation
-
N-Alkylation : Involves the introduction of alkyl groups onto nitrogen atoms using reagents like alkyl halides.
-
Arylation : Involves the introduction of aryl groups, often through palladium-catalyzed cross-coupling reactions.
Chemical Reactions Involving Sulfur and Fluorine
For compounds containing sulfur and fluorine, such as 5-{[(3-fluorophenyl)methyl]sulfanyl}-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione , specific reactions might include:
-
Sulfur-Containing Reactions : These could involve the formation or cleavage of sulfur bonds, potentially using reagents like sodium hydrosulfide or hydrogen peroxide.
-
Fluorine-Containing Reactions : These might involve the introduction or removal of fluorine atoms, which can be challenging due to fluorine's high reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
Compound 1 : 5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione ()
- Key Features: Amino group at position 5 instead of sulfanyl. Difluorophenyl substitution (meta/para fluorine). Methyl groups at positions 1, 3, and 6.
- Comparison: The amino group enables hydrogen bonding, contrasting with the sulfur-mediated hydrophobic interactions of the target compound. Difluorophenyl may enhance metabolic stability compared to the target’s monofluorophenyl group .
Compound 2 : 3-[(3-Fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione ()
- Methoxy group at position 3.
- Comparison :
Compound 3 : 2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-ethoxy-4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione ()
- Key Features :
- Chlorophenylmethylsulfanyl group.
- Ethoxy-methoxyphenyl substituent.
- Comparison: Chlorine vs. fluorine in the aryl group: Chlorine increases electron-withdrawing effects but may reduce bioavailability.
Pyrimidine-2,4-dione Derivatives with Varied Cores
Compound 4 : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidine-2,4-dione ()
- Key Features :
- Benzyloxypropyl chain at position 6.
- Methoxymethyl groups at positions 1 and 3.
- Comparison :
Compound 5 : 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione ()
- Key Features :
- Cyclohexyl and phenyl substituents.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, solvent selection, catalyst loading). For example, highlights the use of potassium carbonate in DMF for nucleophilic substitution reactions, while emphasizes statistical methods to minimize experimental runs. A fractional factorial design can identify critical parameters, such as the optimal molar ratio of reactants or reaction time, to maximize yield and reduce byproducts .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (1H, 13C, 19F) to verify structural features, including the fluorophenyl and methoxymethyl groups. X-ray crystallography (as in ) can resolve stereochemical ambiguities. Pair these with HPLC-PDA for purity assessment, referencing retention times and UV profiles against standards .
Q. How can regioselectivity challenges in the pyrido[2,3-d]pyrimidine scaffold be addressed during functionalization?
Regioselectivity in heterocyclic systems often depends on electronic and steric factors. For sulfanyl group introduction (as in the target compound), use nucleophilic aromatic substitution under controlled basic conditions (e.g., K₂CO₃ in DMF, as in ). Computational tools like DFT calculations () can predict reactive sites, guiding experimental design .
Q. What strategies mitigate degradation during storage or handling?
Conduct accelerated stability studies under varying pH, temperature, and humidity. Use lyophilization for hygroscopic intermediates and store the compound in amber vials under inert gas (N₂/Ar). ’s PubChem data suggests monitoring via periodic HPLC to detect decomposition products .
Advanced Research Questions
Q. How can computational modeling enhance understanding of this compound’s reactivity or bioactivity?
Combine quantum chemical calculations (e.g., reaction path searches via DFT) with molecular dynamics simulations to study interactions with biological targets or catalytic systems. and highlight ICReDD’s approach, where computational predictions narrow experimental conditions, reducing trial-and-error cycles. For example, simulate the sulfanyl group’s electronic effects on pyrimidine ring reactivity .
Q. What methodologies resolve contradictions in biological activity data across studies?
Apply meta-analysis frameworks to harmonize disparate datasets. For instance, if cytotoxicity varies between assays, validate using orthogonal methods (e.g., ATP-based viability vs. apoptosis markers). ’s comparative methodology principles can guide systematic data reconciliation, ensuring variables like cell line selection or assay protocols are controlled .
Q. How can isotopic labeling elucidate metabolic or degradation pathways?
Synthesize deuterated or 13C-labeled analogs (e.g., substituting the methoxymethyl group with CD3OCH2) and track metabolites via LC-MS/MS . ’s spectral data protocols for oxadiazole derivatives provide a template for designing stable isotope-labeled standards (SILs) to quantify degradation products .
Q. What advanced reactor designs improve scalability of its synthesis?
Implement continuous-flow reactors for exothermic steps (e.g., nitration or sulfanyl group addition). ’s subclass RDF2050112 underscores reactor design innovations, such as membrane-separated zones to control intermediate isolation. In-line analytics (e.g., FTIR monitoring) enable real-time adjustments, minimizing batch-to-batch variability .
Q. How can machine learning predict novel derivatives with enhanced properties?
Train graph neural networks (GNNs) on structural fingerprints (e.g., Morgan fingerprints) and bioactivity data. ’s AI-driven "smart laboratories" framework can prioritize synthetic targets by predicting ADMET profiles or binding affinities. Validate top candidates via fragment-based crystallography () .
Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for its reactions?
Compare reaction rates of protiated vs. deuterated substrates (e.g., C-H vs. C-D at the methyl group). A primary KIE (>1) suggests bond-breaking in the rate-determining step, as seen in ’s thioether formation. Pair this with Eyring analysis to map transition states and refine catalytic models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
